molecular formula C27H23N5O4S B15141312 Egfr-IN-59

Egfr-IN-59

Cat. No.: B15141312
M. Wt: 513.6 g/mol
InChI Key: BHPUGVPSLDRNDT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Egfr-IN-59 is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling and functionalization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-59 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .

Scientific Research Applications

Egfr-IN-59 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr-IN-59 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). It binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and the suppression of cell proliferation in cancer cells .

Properties

Molecular Formula

C27H23N5O4S

Molecular Weight

513.6 g/mol

IUPAC Name

4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C27H23N5O4S/c1-18-17-26(31-36-18)32-37(33,34)22-14-10-20(11-15-22)28-27-23-5-3-4-6-24(23)29-25(30-27)16-9-19-7-12-21(35-2)13-8-19/h3-17H,1-2H3,(H,31,32)(H,28,29,30)/b16-9+

InChI Key

BHPUGVPSLDRNDT-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)OC

Origin of Product

United States

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